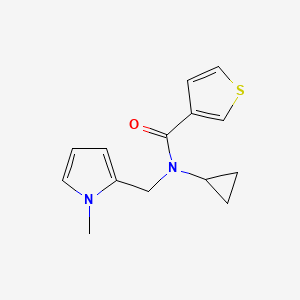

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide

Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core substituted with a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The cyclopropyl group may enhance metabolic stability, while the pyrrolemethyl substituent could influence binding interactions in biological targets, analogous to histone deacetylase (HDAC) inhibitors like MC1568 .

Properties

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-15-7-2-3-13(15)9-16(12-4-5-12)14(17)11-6-8-18-10-11/h2-3,6-8,10,12H,4-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAAQUGTYLOSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is then reacted with N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide exhibit significant antimicrobial properties. Specifically, derivatives of thiophene have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar antibacterial and antifungal activities . The structural features allow for effective interactions with microbial enzymes and receptors, potentially leading to the development of new antimicrobial agents.

Antiviral Activity

The compound's potential as an antiviral agent has been explored, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Research has shown that structurally related compounds can effectively inhibit HIV replication with high specificity and low toxicity . The optimization of such compounds through scaffold hopping and molecular hybridization techniques has led to the identification of potent derivatives that could serve as therapeutic agents against various HIV strains.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. The synthesis pathway often includes the formation of the pyrrole and thiophene rings followed by the introduction of the cyclopropyl group. This synthetic versatility allows for further modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiophene derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, comparable to established antibiotics. This suggests its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Antiviral Research

Another investigation focused on the antiviral properties of related compounds against HIV. The study demonstrated that structural modifications could significantly enhance the potency against resistant strains of HIV. This compound was identified as a promising candidate for further optimization in drug design aimed at combating HIV .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- The target compound shares the thiophene carboxamide core with 6p , but substituents differ significantly, impacting steric bulk and polarity.

- MC1568 contains a fluorophenyl-oxopropenamide chain linked to a pyrrole, suggesting divergent binding mechanisms compared to the target compound’s cyclopropyl-pyrrolemethyl group.

- Compound 14{5,6} integrates a pyrrolidine-carboxylic acid scaffold, highlighting the versatility of pyrrole motifs in drug design.

Physicochemical Properties (Hypothetical)

- LogP : The target compound’s cyclopropyl group (low steric hindrance) and pyrrolemethyl substituent (moderate polarity) may yield a LogP ~2.5–3.0, balancing solubility and membrane permeability. In contrast, 6p’s tert-butyl and pyridyl groups increase hydrophobicity (LogP ~4.0) .

- Solubility : The pyrrolemethyl group may enhance aqueous solubility compared to MC1568’s fluorophenyl chain, which is more lipophilic .

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₄H₁₆N₂OS

- Molecular Weight: 260.36 g/mol

- CAS Number: 1046213-20-0

The presence of a cyclopropyl group, a pyrrole ring, and a thiophene moiety contributes to its distinctive reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl and pyrrole groups enhance binding affinity and selectivity, which may lead to improved therapeutic efficacy. The thiophene carboxamide moiety plays a crucial role in modulating pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antimicrobial Properties

Several studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, related derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

| Activity Type | Target Organism | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate Inhibition |

| Antifungal | Candida albicans | Significant Inhibition |

Antitumor Activity

Research into the antitumor potential of related compounds has revealed promising results. For instance, compounds structurally related to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene have demonstrated significant tumor growth inhibition in xenograft models.

Case Study:

In a study evaluating the antitumor effects of various thiophene derivatives, one compound exhibited an IC50 value of 25 µM against A549 lung cancer cells, indicating substantial cytotoxic potential. This suggests that N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene could be further explored for its anticancer properties.

Synthetic Routes

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene involves several steps:

-

Preparation of Thiophene Derivative:

- Starting from thiophene-3-carboxylic acid, it is converted to the corresponding acid chloride using thionyl chloride.

-

Formation of Amine:

- The cyclopropylamine is reacted with 1-methylpyrrole under reductive amination conditions.

-

Coupling Reaction:

- The acid chloride is coupled with the amine under basic conditions to yield the final carboxamide product.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of thiophene-3-carboxamide derivatives typically involves coupling reactions between acyl chlorides and amine precursors. For example, 2-thiophenecarbonyl chloride can react with substituted anilines in acetonitrile under reflux to yield carboxamide derivatives . Optimization may include adjusting stoichiometry, solvent choice (e.g., acetonitrile for improved solubility), and catalysis (e.g., EDC for amide bond formation) to enhance yields. Purity is often achieved via recrystallization or column chromatography .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : and NMR are critical for verifying substituent positions. For instance, the thiophene ring protons resonate between δ 7.0–8.0 ppm, while pyrrole methyl groups appear near δ 2.5–3.0 ppm .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves bond lengths and dihedral angles. SHELX software (e.g., SHELXL) refines structural parameters, confirming non-planar arrangements (e.g., benzene-thiophene dihedral angles of 8.5–13.5°) and weak intermolecular interactions (C–H⋯O/S) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for thiophene-3-carboxamide derivatives as kinase inhibitors?

SAR studies highlight the necessity of the 3-carboxamide group and unsubstituted thiophene 4,5-positions for JNK1 inhibition. Modifications like replacing the thiophene with phenyl (IC > 100 μM) or substituting carboxamide with esters/cyano groups drastically reduce activity. Substituents on the cyclopropyl and pyrrole moieties influence binding affinity to the JIP-1 docking site . For example:

| Compound Modification | JNK1 IC (μM) | Activity Trend |

|---|---|---|

| Unsubstituted thiophene | 5.4 | High |

| 4-Methyl substitution | >25 | Low |

| Phenyl ring replacement | >100 | Inactive |

Q. How can crystallographic data resolve contradictions in reported biological activities of analogous compounds?

Crystallographic analysis reveals conformational flexibility impacting activity. For example, dihedral angles between aromatic rings (e.g., 8.5–13.5° in N-(2-nitrophenyl)thiophene-2-carboxamide) influence steric hindrance at binding sites. Discrepancies in inhibitory potency may arise from crystal packing effects (e.g., C–H⋯O interactions) that alter solubility or membrane permeability .

Q. What experimental strategies are recommended for assessing metabolic stability and in vivo efficacy of this compound?

- In vitro stability : Incubate with liver microsomes to measure half-life () and identify metabolic hotspots (e.g., cyclopropyl ring oxidation).

- Pharmacokinetics : Administer in murine models to track plasma concentration-time profiles. Peptide-TAT fusion analogs (e.g., pep-JIP1) show restored normoglycemia in diabetic mice but require stabilization against proteolytic degradation .

- Toxicity screening : Evaluate genotoxicity via bacterial reverse mutation assays (Ames test), as thiophene carboxamides may intercalate DNA .

Methodological Guidance

Q. How should researchers design assays to evaluate kinase inhibition while minimizing ATP-binding site interference?

Use displacement assays with biotinylated peptides (e.g., pepJIP1) to target substrate docking sites instead of ATP pockets. DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) platforms quantify competitive binding via time-resolved fluorescence, achieving high sensitivity (IC values < 10 μM) .

Q. What computational tools support the analysis of non-covalent interactions in crystal structures of this compound?

- SHELX suite : Refine hydrogen bonding and van der Waals contacts using SHELXL .

- ORTEP-3 : Visualize thermal ellipsoids and molecular geometry to identify steric clashes or favorable conformations .

Data Contradiction Analysis

Q. Why do some thiophene-3-carboxamide derivatives exhibit variable activity across enzyme assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. For example, compounds acting as ATP mimetics in JNK1 may show reduced specificity in kinases with divergent ATP-binding domains. Cross-validate using orthogonal assays (e.g., Lantha assay vs. DELFIA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.